N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide
Description
N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide is a complex organic compound that features a unique structure combining multiple functional groups
Properties
IUPAC Name |
N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S2/c1-16(32)29-18-7-9-19(10-8-18)31-27(34)25-20-4-2-3-5-24(20)38-26(25)30-28(31)37-15-21(33)17-6-11-22-23(14-17)36-13-12-35-22/h6-11,14H,2-5,12-13,15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLPMKHYVBFMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC5=C(C=C4)OCCO5)SC6=C3CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield an intermediate compound. This intermediate is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and benzodioxane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, LiH, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
The compound N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide (CAS Number: 1211156-87-4) represents a complex chemical structure with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides an overview of its scientific research applications, including synthesis methods, biological activities, and case studies that highlight its therapeutic potential.
Structural Features
The compound contains multiple functional groups that contribute to its biological activity:
- Benzodioxin moiety : Known for its potential anti-inflammatory properties.
- Thiazole and diazatricyclo structures : These heterocycles are often associated with diverse pharmacological effects.
Medicinal Chemistry
The compound's unique structure suggests significant potential in drug development, particularly as an anti-inflammatory or anticancer agent. Its synthesis has been explored in various studies focusing on enzyme inhibition and receptor modulation.
Research has indicated that compounds with similar structural features exhibit a range of pharmacological effects:
Antitumor Activity
Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds featuring the benzodioxin structure have shown effectiveness against breast cancer cell lines (MCF-7) by promoting mitochondrial apoptosis pathways.
Antimicrobial Properties
In vitro tests have indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition may lead to reduced inflammation markers in vitro and in vivo.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of the compound against various targets:
- α-glucosidase : Relevant for Type 2 Diabetes Mellitus (T2DM) management.
- Acetylcholinesterase : Important for Alzheimer's disease research.
Case Study 1: Antitumor Efficacy
A study involving triazatricyclo derivatives demonstrated notable reductions in cell viability in breast cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that derivatives similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at low micromolar concentrations, indicating their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve inhibition or activation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxane moiety and has similar biological activities.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antimicrobial properties, this compound is structurally related and used in similar applications.
Acetamide, N-(2-hydroxyphenyl)-: This compound has a similar acetamide group and is used in various chemical and biological studies.
Uniqueness
N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide is unique due to its combination of multiple functional groups, which confer a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Biological Activity
N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, focusing on enzyme inhibition, antimicrobial properties, and anticancer effects.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamide and sulfonamide moieties. The synthesis typically employs techniques such as NMR spectroscopy and IR spectroscopy for characterization to confirm the structure and purity of the final product .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. In particular:
- α-glucosidase Inhibition : Compounds derived from similar structures exhibited substantial inhibitory activity against yeast α-glucosidase, which is significant for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase (AChE) Inhibition : Some derivatives showed weak inhibition against AChE, suggesting potential applications in treating Alzheimer’s disease .
The molecular docking studies corroborated these findings by demonstrating favorable binding interactions with the target enzymes.
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Compound A | α-glucosidase | Strong |
| Compound B | AChE | Weak |
Anticancer Activity
In vitro studies have indicated that derivatives of this compound possess anticancer properties:
- Cell Line Studies : The activity was tested on various cancer cell lines including Caco-2 (colorectal cancer) and A549 (lung cancer). Results showed significant reductions in cell viability at specific concentrations.
For instance:
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound E | Caco-2 | 39.8% |
| Compound F | A549 | 31.9% |
These findings suggest that modifications to the benzodioxane structure can enhance anticancer activity.
Case Studies
Case Study 1 : A study investigating a series of sulfonamides similar to N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo...) revealed promising results in inhibiting α-glucosidase and demonstrated potential for further development as therapeutic agents for T2DM .
Case Study 2 : Another investigation into benzodioxane derivatives indicated their effectiveness against resistant strains of bacteria and highlighted their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
